molecular formula C14H9BrN2 B12545797 Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]- CAS No. 147300-16-1

Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]-

Katalognummer: B12545797
CAS-Nummer: 147300-16-1
Molekulargewicht: 285.14 g/mol
InChI-Schlüssel: NTQLGAMAYGGBLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]- is an organic compound with a complex structure that includes a benzonitrile core substituted with a 4-bromophenyl group and an imino-methyl linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-[[(4-bromophenyl)imino]methyl]- typically involves the reaction of 4-bromobenzaldehyde with benzonitrile in the presence of a suitable catalyst. One common method is the condensation reaction where 4-bromobenzaldehyde reacts with benzonitrile under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of benzonitrile, 4-[[(4-bromophenyl)imino]methyl]- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can further enhance the sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of benzonitrile, 4-[[(4-bromophenyl)imino]methyl]- involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s interactions with its targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]- is unique due to its imino-methyl linkage, which imparts distinct chemical properties and reactivity compared to other halogenated benzonitriles. This uniqueness makes it valuable in specific synthetic applications and research studies .

Eigenschaften

CAS-Nummer

147300-16-1

Molekularformel

C14H9BrN2

Molekulargewicht

285.14 g/mol

IUPAC-Name

4-[(4-bromophenyl)iminomethyl]benzonitrile

InChI

InChI=1S/C14H9BrN2/c15-13-5-7-14(8-6-13)17-10-12-3-1-11(9-16)2-4-12/h1-8,10H

InChI-Schlüssel

NTQLGAMAYGGBLZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)Br)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.